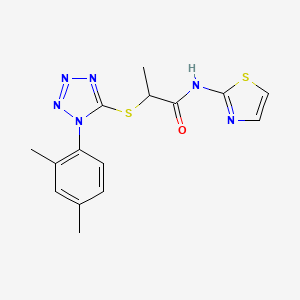
2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, commonly known as DTTP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a tetrazole-based compound that has shown promising results in various biochemical and physiological assays.
Scientific Research Applications
Synthesis of New Compounds
This compound is part of a class of chemicals utilized in synthesizing novel derivatives with significant biological activities. For instance, research has shown the creation of new thiazole derivatives to evaluate their antimicrobial and cytotoxic activities. These compounds, including similar structures, have been synthesized and investigated for their potential in inhibiting microbial growth and demonstrating cytotoxicity against various cancer cell lines, indicating their potential in developing new antimicrobial and anticancer agents (Dawbaa et al., 2021).
Antimicrobial and Anticancer Properties
Several studies have focused on synthesizing derivatives of the compound to explore their antimicrobial and anticancer properties. For example, the synthesis and evaluation of thiazole derivatives have revealed compounds with high antibacterial activity and significant anticandidal effects. Furthermore, these derivatives have shown cytotoxic activity against human leukemia cells, highlighting their potential as leads for developing new chemotherapy agents (Dawbaa et al., 2021).
Antiproliferative Activity
The antiproliferative effects of similar compounds have been tested against various cancer cell lines, such as HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells, by adopting positive and negative controls. This research underscores the compound's role in the synthesis of derivatives with potential antiproliferative properties, which could be beneficial in cancer treatment strategies (Chandrappa et al., 2008).
Corrosion Inhibition
Beyond biomedical applications, derivatives of this compound have been studied for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors have demonstrated high efficiency, offering a new approach to protecting metals from corrosion, which is crucial for extending the life of metal structures and reducing maintenance costs (Hu et al., 2016).
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-9-4-5-12(10(2)8-9)21-15(18-19-20-21)24-11(3)13(22)17-14-16-6-7-23-14/h4-8,11H,1-3H3,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXIODOVZKDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

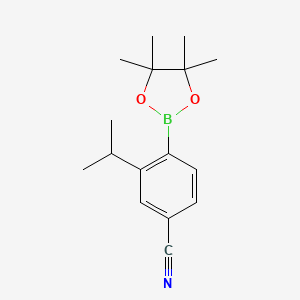
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
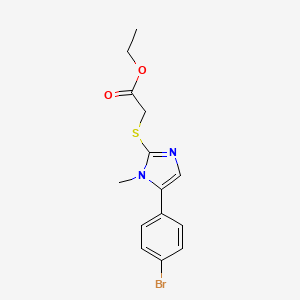
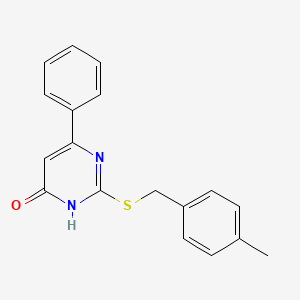
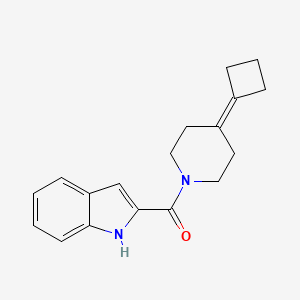
![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)
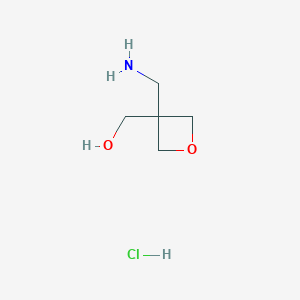
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)
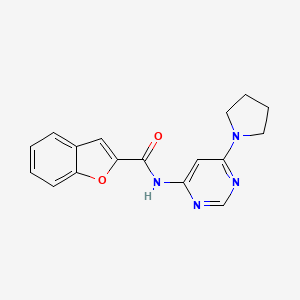
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)
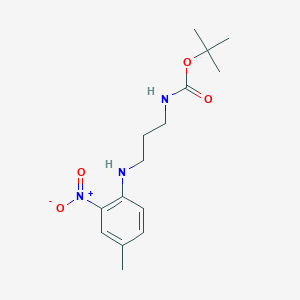
![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)
